molecular formula C22H27N5O3 B2510535 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2191213-62-2

4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2510535
CAS No.: 2191213-62-2
M. Wt: 409.49
InChI Key: OANMJKUYYPWRRK-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetically produced small molecule with a molecular formula of C₂₂H₂₇N₅O₃ and a molecular weight of 409.49 g/mol . Its complex structure integrates several pharmaceutically relevant heterocyclic motifs, including an indole, a piperidine, and a triazolone ring, which are often found in compounds with significant biological activity. While the specific biological pathway for this exact isomer is a subject of ongoing investigation, research on highly similar 4-(indol-3-yl)-pyrazole derivatives highlights the potential of such complex molecules in medicinal chemistry research, particularly in the development of inhibitors for various therapeutic targets . The presence of both hydrogen bond donor and acceptor groups, along with a calculated topological polar surface area of approximately 81.2 Ų, suggests specific physicochemical properties that can influence its bioavailability and interaction with biological systems . This compound is provided for research purposes only. It is intended for use in assay development, screening, and fundamental biochemical and pharmacological studies. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-cyclopropyl-5-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-30-12-11-26-22(29)27(18-5-6-18)20(24-26)17-3-2-10-25(14-17)21(28)16-4-7-19-15(13-16)8-9-23-19/h4,7-9,13,17-18,23H,2-3,5-6,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMJKUYYPWRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Indole Moiety: The indole nucleus can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Triazolone Formation: The triazolone ring can be formed through cyclization reactions involving hydrazines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

  • Formation of Indole Moiety : This can be achieved through Fischer indole synthesis.
  • Construction of Piperidine Ring : Cyclization of a suitable precursor under acidic or basic conditions.
  • Introduction of Triazole Ring : Using cycloaddition reactions such as Huisgen 1,3-dipolar cycloaddition.

Industrial Production

For industrial applications, optimization of synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography may be employed.

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Anticancer Agents : Exhibiting significant efficacy against various cancer cell lines.
  • Antimicrobial Agents : Potential effectiveness against bacterial infections.
  • Neurological Disorders : Modulating neurotransmitter activity may offer benefits in treating neurological conditions.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits high levels of antimitotic activity against human tumor cells. For example, it was assessed by the National Cancer Institute (NCI) and showed significant growth inhibition rates across multiple cancer cell lines.

Antimicrobial Studies

Research has indicated that this compound possesses antimicrobial properties, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-cyclopropyl-3-{1-[2-(1H-indol-1-yl)acetyl]piperidin-3-yl}-4,5-dihydrotriazoleSimilar indole and piperidine ringsDifferent substitution patterns affecting activity
BK46035Contains an indole carbonyl groupDifferent functional groups affecting solubility
New inhibitors of p38 MAPKRelated triazole structureFocused on specific kinase inhibition

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the piperidine and triazolone rings may modulate other biological targets. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1,2,4-triazol-5-one family, a class known for diverse bioactivities. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects on physicochemical and biological properties:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight Potential Applications Key Differences
Target Compound C₂₃H₂₆N₆O₃ - Cyclopropyl
- 2-Methoxyethyl
- Indole-5-carbonyl-piperidine
~434.5 (estimated) Pharmaceutical (hypothetical: kinase inhibition, CNS modulation) Indole group enhances aromatic stacking; methoxyethyl improves solubility
4-cyclopropyl-3-[1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl]-1-methyl-1H-1,2,4-triazol-5(4H)-one (CAS 1797846-42-4) C₁₉H₂₇N₅O₃ - 3,5-Dimethylisoxazole
- Methyl
373.4 Undisclosed (likely antimicrobial or anti-inflammatory) Isoxazole substituent confers rigidity; methyl group reduces steric hindrance
Carfentrazone-ethyl (Herbicide) C₁₅H₁₄Cl₂F₃N₃O₃ - Chlorofluorophenyl
- Ethyl ester
412.2 Agriculture (broadleaf weed control) Chlorofluorophenyl group drives herbicidal activity via protoporphyrinogen oxidase inhibition

Key Findings:

Substituent-Driven Bioactivity :

  • The indole-5-carbonyl group in the target compound distinguishes it from the dimethylisoxazole analog (CAS 1797846-42-4). Indole’s planar aromatic system may facilitate interactions with hydrophobic enzyme pockets or DNA intercalation, whereas the isoxazole’s electronegative heteroatoms could enhance hydrogen bonding in microbial targets .
  • The 2-methoxyethyl chain in the target compound likely improves aqueous solubility compared to the methyl group in CAS 1797846-42-4, which may prioritize membrane permeability .

Structural Flexibility vs. Rigidity :

  • The piperidinyl linker in both triazolones provides conformational flexibility, enabling optimal binding to diverse targets. However, the indole derivative’s bulkier substituent may restrict rotational freedom compared to the isoxazole analog .

Synthetic and Analytical Considerations :

  • Structural elucidation of such compounds typically employs SHELX -based crystallography () and chromatographic methods (). For example, retention behavior in HPLC () could differentiate the target compound from analogs based on polarity imparted by the indole group.

Biological Compatibility: While the herbicidal carfentrazone-ethyl () shares the triazolone core, its chlorofluorophenyl group renders it phytotoxic, unlike the pharmaceutically oriented indole and isoxazole derivatives. This underscores how minor structural changes redirect applications across industries .

Biological Activity

4-cyclopropyl-3-[1-(1H-indole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2191213-62-2) is a complex organic compound that exhibits a diverse range of biological activities. Its unique structure incorporates an indole moiety, a piperidine ring, and a triazolone framework, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O3, with a molecular weight of approximately 409.48 g/mol. The structure features functional groups that may contribute to its biological activity:

Component Description
Indole MoietyPotential for receptor binding
Piperidine RingPossible role in neurotransmitter modulation
Triazolone StructureMay interact with various enzymes

The biological activity of this compound is believed to arise from its interaction with specific molecular targets:

  • Receptor Binding : The indole moiety is known to interact with various receptors, potentially modulating their activity. This can influence pathways related to neurotransmission and cellular signaling.
  • Enzyme Interaction : The triazolone structure may interact with enzymes involved in metabolic pathways or signaling cascades, affecting cellular responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

Anticancer Activity

Studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Preliminary data indicate that the compound may possess antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial growth.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases. Research is ongoing to elucidate its potential in modulating neuroinflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects on cancer cell lines and found significant reductions in cell viability at certain concentrations, suggesting potential for further development as an anticancer agent .
  • Mechanistic Insights : Research into the mechanisms revealed that the compound may inhibit specific enzymes involved in lipid metabolism, which could explain its effects on cancer cell proliferation .
  • Pharmacological Profiling : In pharmacological assays, the compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and what strategies are recommended to overcome them?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions, cycloadditions, and coupling of the indole-carbonyl-piperidine moiety. Key challenges include:

  • Steric hindrance from the cyclopropyl and methoxyethyl groups, which can reduce coupling efficiency. Use cesium carbonate (Cs₂CO₃) as a base to enhance nucleophilicity in piperidine-indole coupling steps .
  • Intermediate instability : The triazolone ring is prone to hydrolysis. Employ anhydrous solvents like dimethylformamide (DMF) or ethanol under nitrogen atmosphere to stabilize intermediates .
  • Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the final product due to structural complexity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substitution patterns on the piperidine and indole moieties. For example, methoxyethyl protons appear as a triplet at δ ~3.5–3.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 452.45 g/mol for C₂₂H₂₅N₅O₃) and detects isotopic patterns .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95% recommended for biological assays) .

Advanced: How can researchers optimize reaction conditions to improve the yield of the piperidin-3-yl intermediate during synthesis?

Answer:

  • Temperature control : Maintain 60–80°C during piperidine-indole coupling to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves cyclization efficiency .
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aromatic halides are involved .

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The indole-carbonyl group may form hydrogen bonds with catalytic lysine residues .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in aqueous environments .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area .

Advanced: How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed and resolved?

Answer:

  • Pharmacokinetic profiling : Measure plasma stability and hepatic metabolism using LC-MS/MS. The methoxyethyl group may reduce in vivo efficacy due to rapid clearance .
  • Metabolite identification : Use tandem mass spectrometry to detect oxidation products of the triazolone ring in liver microsomes .
  • Assay optimization : Replicate in vitro conditions (e.g., serum-free media) to minimize protein-binding artifacts .

Advanced: What strategies are recommended for modifying the triazole and indole moieties to enhance metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute the triazolone ring with oxadiazole to reduce susceptibility to esterase-mediated hydrolysis .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the indole 4-position to block cytochrome P450 oxidation .
  • Prodrug design : Mask the methoxyethyl group as a phosphate ester to improve aqueous solubility and prolong half-life .

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